molecular formula C28H22N2O7S B10881600 2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (2,5-dioxopyrrolidin-1-yl)acetate

2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (2,5-dioxopyrrolidin-1-yl)acetate

Cat. No.: B10881600
M. Wt: 530.5 g/mol
InChI Key: IJSFVDFUSHWCPQ-UHFFFAOYSA-N
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Description

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of benzoyl and benzyl groups. The final step involves the esterification with 2-(2,5-dioxo-1-pyrrolidinyl)acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.

    Benzoxazine Derivatives: Exhibits significant pharmacological activities and is used in various therapeutic applications.

    Imidazole Containing Compounds: Known for their antimicrobial potential and therapeutic applications.

Uniqueness

3-BENZOYL-2-BENZYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H22N2O7S

Molecular Weight

530.5 g/mol

IUPAC Name

(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C28H22N2O7S/c31-23-15-16-24(32)29(23)18-25(33)37-28-21-13-7-8-14-22(21)38(35,36)30(17-19-9-3-1-4-10-19)26(28)27(34)20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

IJSFVDFUSHWCPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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